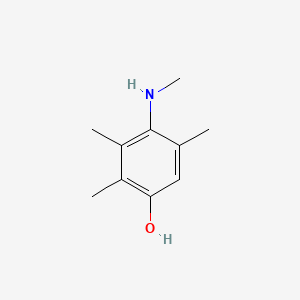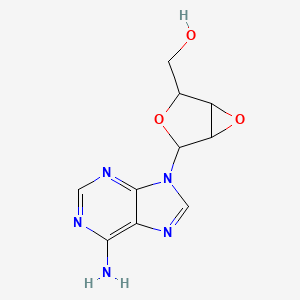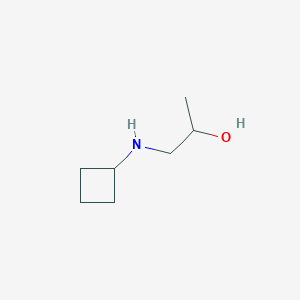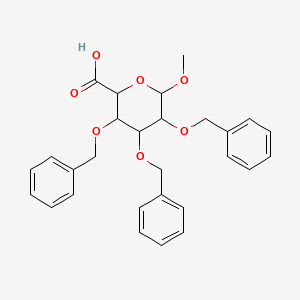![molecular formula C11H20OSi B15124284 tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a trans-2-ethynylcyclopropoxy group, and a dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with trans-2-ethynylcyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to ensure the reaction conditions are maintained consistently. The reaction mixture is often subjected to distillation or chromatography to purify the final product .
化学反应分析
Types of Reactions
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding epoxides or alcohols, while reduction can produce alkanes or alkenes .
科学研究应用
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research, including:
Biology: Potential use in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a coupling agent in polymer chemistry.
作用机制
The mechanism of action of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the cyclopropoxy and dimethylsilane moieties provide stability and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the ethynyl and cyclopropoxy groups.
tert-Butyldimethylchlorosilane: Contains a chloro group instead of the ethynylcyclopropoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Features a bromopropoxy group instead of the ethynylcyclopropoxy group.
Uniqueness
This unique structure allows for specific interactions and reactions that can be leveraged in various scientific and industrial applications .
属性
分子式 |
C11H20OSi |
|---|---|
分子量 |
196.36 g/mol |
IUPAC 名称 |
tert-butyl-(2-ethynylcyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3 |
InChI 键 |
YOYLSMWOOPDUEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


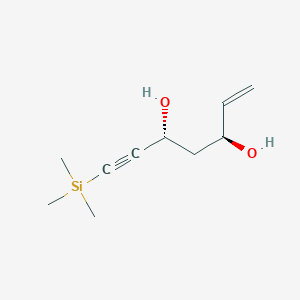
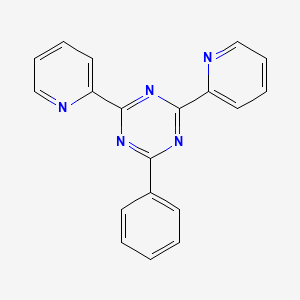
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate](/img/structure/B15124224.png)
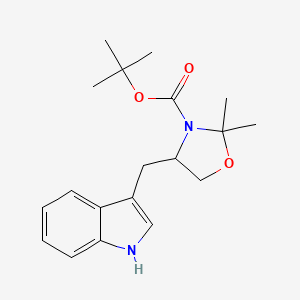
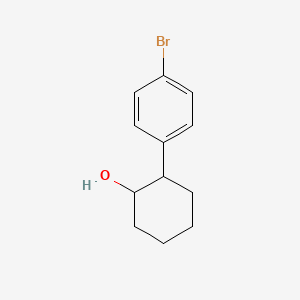
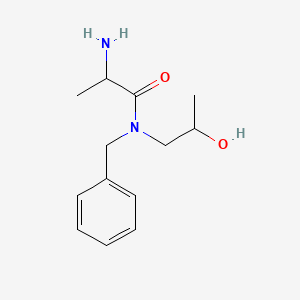
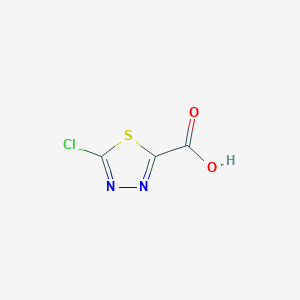
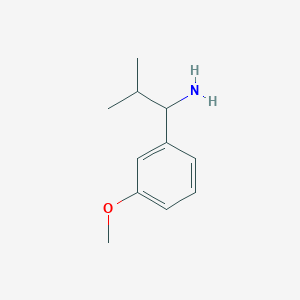
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
